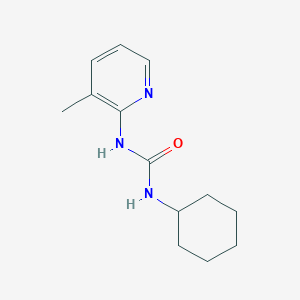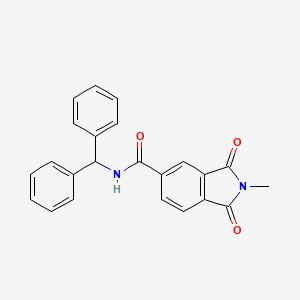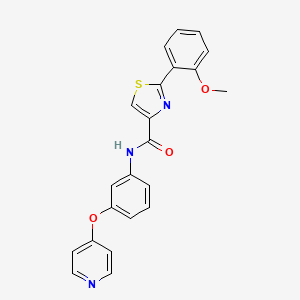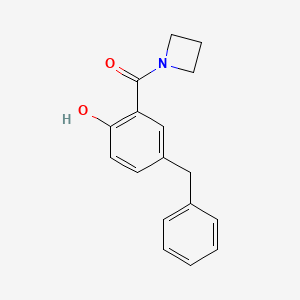
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as PNU-120596 and belongs to the class of NMDA receptor antagonists. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in the central nervous system. Overactivation of NMDA receptors has been linked to several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of NMDA receptor antagonists such as PNU-120596 has gained significant attention in the field of medicinal chemistry.
作用機序
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea acts as a selective antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in several physiological processes such as synaptic plasticity, learning, and memory. Overactivation of NMDA receptors has been linked to several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of NMDA receptor antagonists such as PNU-120596 has gained significant attention in the field of medicinal chemistry. PNU-120596 blocks the overactivation of NMDA receptors by binding to the glycine site of the receptor, which is essential for the activation of the receptor.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. Studies have reported that this compound exhibits neuroprotective effects by blocking the overactivation of NMDA receptors. In addition, PNU-120596 has been found to improve the cognitive function and reduce the neuronal damage in rat models of traumatic brain injury. Moreover, this compound has also been studied for its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has several advantages for lab experiments. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders. Moreover, the synthesis of this compound is relatively simple, and the compound is commercially available. However, there are also some limitations associated with the use of this compound in lab experiments. The compound is relatively unstable in aqueous solutions, and therefore, it is usually dissolved in organic solvents. Moreover, the compound has a low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea. Firstly, further studies are required to investigate the potential therapeutic applications of this compound in other neurological disorders such as epilepsy. Secondly, the development of more stable analogs of this compound may enhance its potential therapeutic applications. Thirdly, the use of this compound in combination with other neuroprotective agents may provide synergistic effects and improve the therapeutic outcomes. Finally, the development of more efficient synthesis methods for this compound may reduce the cost and increase the availability of this compound for research purposes.
合成法
The synthesis of 1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has been reported in the literature. The most common method involves the reaction of 3-methylpyridine-2-amine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The crude product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. Several studies have reported that this compound exhibits neuroprotective effects by blocking the overactivation of NMDA receptors. In a study conducted on rat models of cerebral ischemia, PNU-120596 was found to significantly reduce the infarct size and improve the neurological deficits. Another study conducted on rat models of traumatic brain injury reported that PNU-120596 treatment significantly improved the cognitive function and reduced the neuronal damage.
特性
IUPAC Name |
1-cyclohexyl-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLUEVYCSBYWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)

![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)

![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
